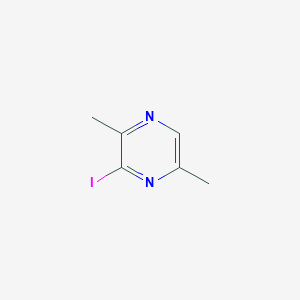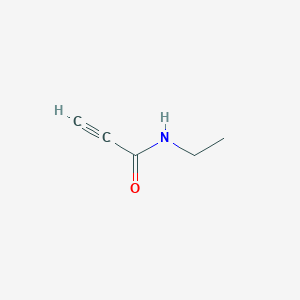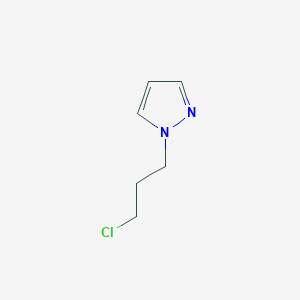![molecular formula C12H13N3 B1601951 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 783300-26-5](/img/structure/B1601951.png)
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Descripción general
Descripción
“2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antiproliferative Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been synthesized and evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
- Methods of Application : The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
- Results or Outcomes : The most active compound, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
pH Indicator
- Scientific Field : Analytical Chemistry
- Application Summary : The fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
- Methods of Application : The compound was prepared through similar methods as mentioned above .
- Results or Outcomes : The compound enables both fluorescence intensity-based and ratiometric pH sensing .
Anti-tubercular Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazole containing compounds, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .
- Methods of Application : The compound was synthesized and then tested against the Mycobacterium tuberculosis strain .
- Results or Outcomes : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .
Factor Xa Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” can be used in the synthesis of Factor Xa inhibitors .
- Methods of Application : The compound is synthesized and then used in the preparation of Factor Xa inhibitors .
- Results or Outcomes : The resulting Factor Xa inhibitors can be used in the treatment of thromboembolic diseases .
CDK Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” can be used in the synthesis of Cyclin-dependent kinase (CDK) inhibitors .
- Methods of Application : The compound is synthesized and then used in the preparation of CDK inhibitors .
- Results or Outcomes : The resulting CDK inhibitors can be used in the treatment of various cancers .
Anti-tubercular Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazole containing compounds, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .
- Methods of Application : The compound was synthesized and then tested against the Mycobacterium tuberculosis strain .
- Results or Outcomes : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .
Factor Xa Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” can be used in the synthesis of Factor Xa inhibitors .
- Methods of Application : The compound is synthesized and then used in the preparation of Factor Xa inhibitors .
- Results or Outcomes : The resulting Factor Xa inhibitors can be used in the treatment of thromboembolic diseases .
CDK Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” can be used in the synthesis of Cyclin-dependent kinase (CDK) inhibitors .
- Methods of Application : The compound is synthesized and then used in the preparation of CDK inhibitors .
- Results or Outcomes : The resulting CDK inhibitors can be used in the treatment of various cancers .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests a promising future for the development of new drugs based on imidazole derivatives, including “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine”.
Propiedades
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSWUNYWAOZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476311 | |
| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | |
CAS RN |
783300-26-5 | |
| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



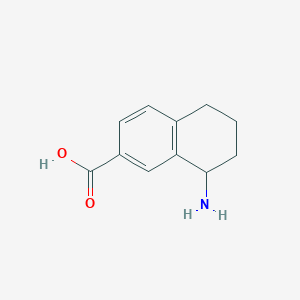
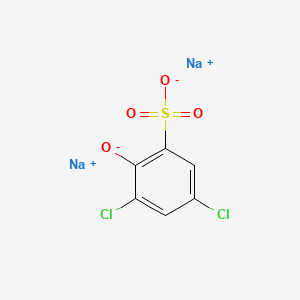
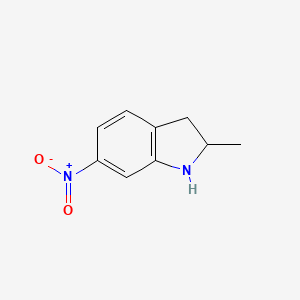
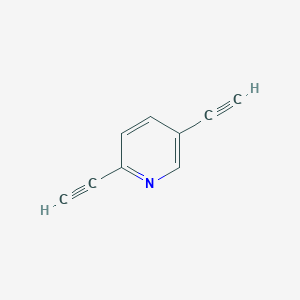
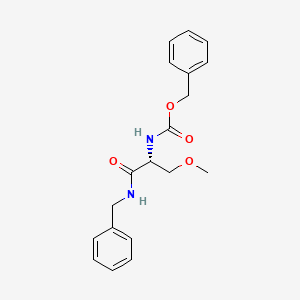
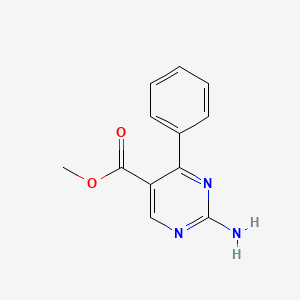
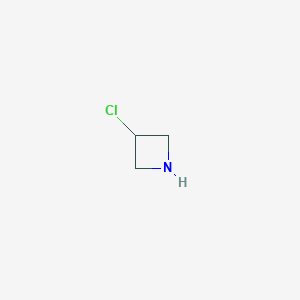
![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)


